molecular formula C20H20FN3O4 B2586423 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 893680-14-3

4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2586423
CAS No.: 893680-14-3
M. Wt: 385.395
InChI Key: QTHLZPUFUZQVBS-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a structurally complex dihydropyrimidine (DHPM) derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the dihydropyrimidinone class , which is well-known as a privileged scaffold in pharmaceutical design. Its core structure is analogous to monastrol, a known inhibitor of the mitotic kinesin Eg5 , suggesting its potential application in cell biology studies targeting mitotic processes and anti-cancer agent development. The specific substitution pattern on the DHPM core, featuring a 3,4-dimethoxyphenyl ring at the 4-position and a 2-fluorophenyl carboxamide at the 5-position, is designed to modulate electronic properties, lipophilicity, and target binding affinity. Researchers are investigating this and similar compounds for their potential to interact with a range of biological targets, including kinase enzymes and ion channels , due to the versatility of the DHPM pharmacophore. The primary research value of this specific molecule lies in its use as a key intermediate or a final target compound in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for oncology, neurology, and inflammatory diseases.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-14-7-5-4-6-13(14)21)18(24-20(26)22-11)12-8-9-15(27-2)16(10-12)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHLZPUFUZQVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 421576-68-3) is a member of the tetrahydropyrimidine family known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C20H20FN3O4
  • Molecular Weight : 385.39 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of inhibiting HIV integrase and other potential therapeutic targets.

HIV Integrase Inhibition

A study focused on various derivatives of tetrahydropyrimidine highlighted that compounds similar to this compound demonstrated promising inhibitory effects on HIV integrase. The most active derivative in this study showed an IC50 value of 0.65 µM , indicating potent inhibition of the strand transfer reaction necessary for viral DNA integration into host DNA .

The proposed mechanism involves the compound's ability to interact with the active site of the integrase enzyme. Molecular docking studies suggest that the dimethoxyphenyl and fluorophenyl groups enhance binding affinity through hydrophobic interactions and π-stacking interactions with key residues in the enzyme's active site. This interaction potentially disrupts the enzyme's function, thereby inhibiting viral replication.

Study 1: Synthesis and Evaluation

In a study examining various derivatives of tetrahydropyrimidine carboxamides:

  • Objective : To synthesize and evaluate the biological activity against HIV integrase.
  • Findings : The synthesized compounds were tested in vitro for their ability to inhibit integrase activity. The most effective compound showed significant inhibition at low concentrations .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how modifications to the tetrahydropyrimidine structure affect biological activity:

  • Key Modifications : Substituents on the phenyl rings were varied to assess their impact on activity.
  • Results : Compounds with electron-donating groups (like methoxy) exhibited enhanced activity compared to those with electron-withdrawing groups. This suggests that electronic properties play a crucial role in modulating biological efficacy .

Data Table: Biological Activity Summary

Compound NameIC50 Value (µM)TargetNotes
This compound0.65HIV IntegraseMost active derivative in study
Other derivativesVariesVariousDependent on structural modifications

Comparison with Similar Compounds

Substituent Variations at the 4th Position

Compound Name 4th Position Substituent Key Features
Target Compound 3,4-Dimethoxyphenyl Enhanced lipophilicity; potential for dual hydrogen bonding via methoxy groups .
N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-DHPM-5-carboxamide () 4-Methylphenyl Reduced polarity; steric hindrance from methyl group may limit binding .
Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate () 3,4-Dimethoxyphenyl Ester instead of amide; lower hydrogen-bonding capacity but higher metabolic lability .
Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate () 3,4-Dimethoxyphenyl Bulky isopropyl ester reduces solubility; potential prodrug design .

Key Insight : The 3,4-dimethoxyphenyl group in the target compound and derivatives improves affinity for aromatic binding pockets in enzymes like thymidine phosphorylase .

Variations in the 5th Position Carboxamide

Compound Name 5th Position Substituent Biological Implications
Target Compound N-(2-Fluorophenyl) Ortho-fluorine induces steric and electronic effects; may enhance metabolic stability .
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-DHPM-5-carboxamide () N-(4-Methoxyphenyl) Para-methoxy group increases electron density but may reduce target specificity .
4-(3-Bromophenyl)-6-methyl-N-(indol-3-yl)-2-thioxo-DHPM-5-carboxamide () N-(Indol-3-yl) Thioxo group replaces oxo, altering hydrogen-bonding patterns; indole moiety adds π-stacking potential .

Key Insight : The 2-fluorophenyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to bulkier or more polar substituents .

Crystallographic and Hydrogen-Bonding Analysis

  • The N-(2-fluorophenyl) group in forms intramolecular N–H⋯N bonds, stabilizing a six-membered ring conformation. Similar interactions are likely in the target compound .
  • Thioxo analogs () exhibit distinct C–H⋯S interactions, which may reduce solubility compared to the oxo group in the target compound .

Q & A

Q. What are the recommended synthetic routes for this tetrahydropyrimidine-5-carboxamide derivative?

The compound can be synthesized via modified Biginelli reactions, which are well-established for dihydropyrimidinone (DHPM) scaffolds. Key steps include:

  • Condensation of substituted aryl aldehydes (e.g., 3,4-dimethoxybenzaldehyde), β-keto esters, and urea/thiourea derivatives under acidic conditions.
  • Use of Lewis acids (e.g., ZnCl₂) or ionic liquids as catalysts to enhance yield and regioselectivity .
  • Post-synthetic functionalization: The 2-fluorophenyl carboxamide group can be introduced via nucleophilic substitution or coupling reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Ensure ≥95% purity for biological assays .
  • Structural confirmation :
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, fluorophenyl groups). Key signals: δ ~2.3 ppm (CH₃), ~5.1 ppm (C4-H), ~8.1 ppm (aromatic protons) .
  • X-ray crystallography : Resolve stereochemistry and confirm hydrogen-bonding interactions in the tetrahydropyrimidine ring .

Q. What in vitro assays are suitable for initial biological evaluation?

Prioritize assays aligned with DHPMs’ known activities (e.g., kinase inhibition, antimicrobial effects):

  • Enzyme inhibition : Screen against target enzymes (e.g., EGFR, COX-2) using fluorescence-based or colorimetric assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Pre-test in DMSO/PBS mixtures to avoid aggregation in biological media .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanism?

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. Software like Gaussian or ORCA can predict regioselectivity and activation energies .
  • Solvent effects : Use COSMO-RS simulations to optimize solvent polarity for higher yields .
  • Validation : Cross-reference computational data with experimental NMR/IR spectra to confirm mechanistic insights .

Q. What strategies address contradictions in reported biological activity data?

  • Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Structural analogs : Compare activity across derivatives (e.g., substituent variations at C4 or N1 positions) to identify critical pharmacophores. lists analogs with methyl, phenyl, and thienyl groups for SAR analysis .
  • Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation as a cause of false negatives .

Q. How can researchers design derivatives for enhanced target selectivity?

  • Fragment-based design : Replace the 3,4-dimethoxyphenyl group with bioisosteres (e.g., 3,4-dihydroxyphenyl for hydrogen bonding) while retaining the fluorophenyl carboxamide for lipophilicity .
  • QSAR modeling : Use descriptors like logP, polar surface area, and electrostatic potential maps to predict ADMET properties .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to guide rational modifications .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Reactor design : Optimize heat transfer in exothermic steps (e.g., cyclocondensation) using flow chemistry or microwave-assisted synthesis .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Process control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress .

Data Contradiction Analysis

Q. How to resolve conflicting cytotoxicity results between studies?

  • Purity verification : Re-analyze compounds via LC-MS to rule out impurities (e.g., unreacted starting materials) .
  • Cell line variability : Test across multiple lines (e.g., A549, HepG2) and validate with primary cells .
  • Apoptosis assays : Confirm mechanisms via Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .

Methodological Resources

  • Synthetic Protocols : Modified Biginelli reactions , coupling reactions .
  • Computational Tools : Gaussian (DFT) , COSMO-RS .
  • Biological Assays : MTT , kinase inhibition .

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